molecular formula C56H40F16N4O16Rh2 B12333931 3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

Cat. No.: B12333931
M. Wt: 1534.7 g/mol
InChI Key: HMXMSPMVWASHKQ-UHFFFAOYSA-J
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Description

3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) is a complex organometallic compound that combines a rhodium ion with an organic ligand

Preparation Methods

The synthesis of 3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) typically involves multiple steps. One common method includes the reaction of 3,3-dimethylbutanoic acid with 4,5,6,7-tetrafluoro-1,3-dioxoisoindoline under specific conditions to form the organic ligand. This ligand is then complexed with a rhodium salt, such as rhodium(III) chloride, under controlled conditions to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In catalysis, the rhodium center plays a crucial role in facilitating the reaction by coordinating with substrates and lowering the activation energy. The organic ligand provides stability and specificity to the complex, enhancing its effectiveness in various reactions .

Comparison with Similar Compounds

Compared to other rhodium complexes, 3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) is unique due to its specific ligand structure, which imparts distinct properties. Similar compounds include:

Properties

Molecular Formula

C56H40F16N4O16Rh2

Molecular Weight

1534.7 g/mol

IUPAC Name

3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

InChI

InChI=1S/4C14H11F4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4

InChI Key

HMXMSPMVWASHKQ-UHFFFAOYSA-J

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.[Rh+2].[Rh+2]

Origin of Product

United States

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